Dimethyl aspartic acid
Overview
Description
Synthesis Analysis
- Protecting Group for Aspartic Acid Synthesis : Karlström and Undén (1995) describe a protecting group for aspartic acid that effectively prevents base-catalyzed aspartimide formation, useful in orthogonal peptide synthesis (Karlström & Undén, 1995).
- N-Methyl-D-Aspartic Acid Synthesis : Wang Ying-chun (2011) details the preparation of Dimethyl D-aspartate hydrochloride as a precursor to N-methyl-D-aspartic acid, achieved through esterification and hydrolysis (Wang Ying-chun, 2011).
Molecular Structure Analysis
- Characterization of Poly(aspartic acid) : Gyarmati et al. (2013) present the synthesis and characterization of a pH- and redox-sensitive hydrogel of poly(aspartic acid), offering insights into its molecular structure (Gyarmati et al., 2013).
- Crystal Structure of Aspartic Acid Complexes : Jia et al. (2006) discuss the synthesis and characterization of aspartic acid complexes, shedding light on the crystal structure and conformation of aspartic acid derivatives (Jia et al., 2006).
Chemical Reactions and Properties
- Reaction with Grignard Reagents : Brinkmann et al. (2000) explore the reaction of aspartic acid derivatives with Grignard reagents, leading to the synthesis of α- and β-amino-butyrolactones (Brinkmann et al., 2000).
- Reaction in Asymmetric Synthesis : Harada and Nakamura (1978) examine the role of dimethyl aspartic acid derivatives in the asymmetric synthesis of aspartic acid (Harada & Nakamura, 1978).
Physical Properties Analysis
- Supermacroporous Hydrogels : Gyarmati et al. (2015) investigate chemically cross-linked poly(aspartic acid) hydrogels, providing insights into their physical properties such as pore structure and compression resistance (Gyarmati et al., 2015).
Chemical Properties Analysis
- Conformational Behavior : Braga et al. (2015) evaluate the conformational preferences of L-aspartic acid dimethyl ester and its N-acetylated derivative, contributing to the understanding of its chemical properties (Braga et al., 2015).
- Interaction with Enzymes : Walsh et al. (1980) discuss the synthesis of 2-(hydroxymethyl) aspartic acid and its interaction with cytosolic aspartate aminotransferase, relevant to its chemical behavior (Walsh et al., 1980).
Scientific Research Applications
Cancer Pain Management : Dimethyl sulfoxide (DMSO), which has a structural relation to dimethyl aspartic acid, has been suggested as an excitatory modulator in the management of cancer pain. Its benefits are attributed to its non-toxic nature and health-enhancing properties (Hoang et al., 2010).
Peptide Synthesis : The β-2,4-dimethyl-3-pentyl ester has been used as a new protecting group for aspartic acid in solid-phase peptide synthesis. This approach effectively prevents base-catalyzed aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 1995).
Material Science Applications : Supermacroporous chemically cross-linked poly(aspartic acid) hydrogels, prepared using a cryogelation technique, have shown potential in biomedical applications as scaffolding materials. Their properties like cytocompatibility and pH-responsive character make them suitable for such uses (Gyarmati et al., 2015).
Neurobiology : In neurobiology, dimethyl sulfoxide (DMSO) has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, protecting against excitotoxic death. This discovery is significant in understanding glutamatergic neurotransmission and suggests potential therapeutic applications of DMSO in neurodegenerative conditions (Lu & Mattson, 2001).
Safety And Hazards
Future Directions
Future research on Dimethyl aspartic acid could focus on its potential role in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer . Another area of interest could be the exploration of its role in metabolic remodeling and cardiac hypertrophy .
properties
IUPAC Name |
(2S)-2-(dimethylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJKQDGIVWVEW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021565 | |
Record name | Dimethyl aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl aspartic acid | |
CAS RN |
1115-22-6 | |
Record name | Dimethyl aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(dimethylamino)butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6593K261D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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